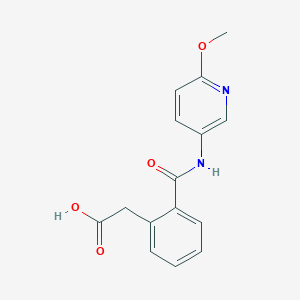
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid” is a unique chemical with the empirical formula C15H14N2O4 . It has a molecular weight of 286.28 . The SMILES string for this compound is COc1ccc(NC(=O)c2ccccc2CC(O)=O)cn1 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid” are not well-documented, organoboron compounds like this one are often used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación
Antimicrobial Properties : Some derivatives of 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid demonstrate significant antimicrobial activities. A study synthesized a series of 1,3,4-thiadiazole derivatives, showing promising results against various microbial strains (Noolvi et al., 2016).
Angiotensin-Converting Enzyme Inhibition : Research on angiotensin-converting enzyme (ACE) inhibitors has highlighted the potential of certain derivatives in this domain. Studies exploring perhydroazepin-2-one and perhydro-1,4-thiazepin-5-one derivatives have demonstrated their efficacy in vitro and in vivo, indicating their therapeutic potential (Yanagisawa et al., 1988); (Yanagisawa et al., 1987).
Bone Turnover Applications : A specific compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound has shown efficacy in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Antimycobacterial Activity : Certain phenoxyacetic acid derivatives have been synthesized and studied for their activity against Mycobacterium tuberculosis. Among these, specific compounds demonstrated significant minimum inhibitory concentration, showcasing potential as antimycobacterial agents (Ali & Shaharyar, 2007).
Synthesis of Novel Indole-Benzimidazole Derivatives : Studies on the synthesis of novel indole-benzimidazole derivatives using compounds related to 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid have been conducted, indicating potential applications in developing new organic compounds (Wang et al., 2016).
Fluorescent Labeling Reagents : A novel fluorophore, 6-methoxy-4-quinolone, derived from a related compound, has been identified. This fluorophore demonstrates strong fluorescence in a wide pH range and high stability, making it suitable for biomedical analysis (Hirano et al., 2004).
Catalytic Applications : The compound 1-(carboxymethyl)pyridinium iodide, related to the chemical structure , has been used as a reusable catalyst for the synthesis of pyranopyrazole derivatives, demonstrating its utility in catalysis (Moosavi‐Zare et al., 2016).
Propiedades
IUPAC Name |
2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-6-11(9-16-13)17-15(20)12-5-3-2-4-10(12)8-14(18)19/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMHSWUSLAQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2922991.png)
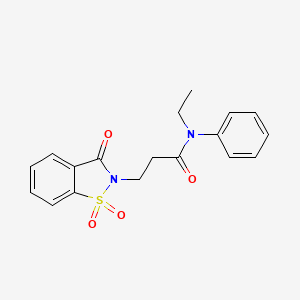


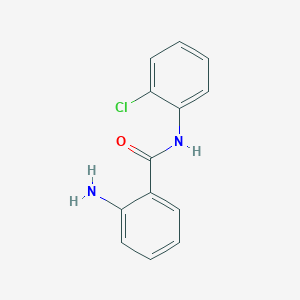
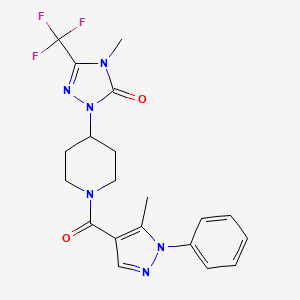
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
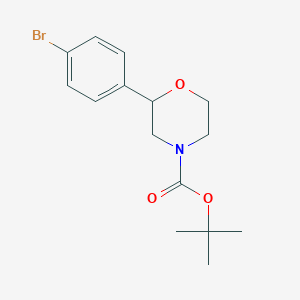
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2923011.png)
![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
